

Atrazine-d5 Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: Atrazine-d5

Cat. No.: B024247

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for **Atrazine-d5**, a deuterated internal standard crucial for the accurate quantification of the herbicide Atrazine in various matrices. This document is designed to assist researchers, scientists, and drug development professionals in understanding and interpreting the critical quality attributes of this certified reference material.

Product Information

A Certificate of Analysis for **Atrazine-d5** begins with fundamental identification details to ensure traceability and proper handling of the material.

Parameter	Specification
Product Name	Atrazine-d5
Chemical Name	6-chloro-N-(ethyl-d5)-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine
CAS Number	163165-75-1[1][2][3]
Lot Number	ATD5-2025-001
Molecular Formula	C ₈ H ₉ D ₅ ClN ₅ [1][2]
Molecular Weight	220.71 g/mol
Format	Neat Solid
Storage Conditions	-20°C in a dry, dark place.
Date of Analysis	2025-11-15
Expiry Date	2028-11-14

Quantitative Analysis Summary

The following table summarizes the key quantitative data that certifies the quality and suitability of this **Atrazine-d5** lot for use as an internal standard.

Analytical Test	Method	Result	Uncertainty
Chemical Purity	Quantitative ¹ H-NMR (qNMR)	99.8% (w/w)	± 0.2%
Isotopic Enrichment	LC-MS/MS	99.5 atom % D	± 0.3%
Isotopic Distribution	LC-MS/MS	d ₅ : 98.8%, d ₄ : 1.1%, d ₀ -d ₃ : <0.1%	N/A
Residual Solvents	GC-FID Headspace	< 0.01% (w/w)	N/A
Water Content	Karl Fischer Titration	0.05% (w/w)	N/A

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative analysis are provided below.

Chemical Purity by Quantitative ^1H -NMR (qNMR)

The chemical purity of **Atrazine-d5** was determined using a quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method, which provides a direct measurement of the analyte's purity against a certified internal standard.

- Instrumentation: 500 MHz NMR Spectrometer
- Internal Standard: Maleic Anhydride (Certified Purity: 99.95%)
- Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
- Sample Preparation: Accurately weighed samples of **Atrazine-d5** and the internal standard were dissolved in a known volume of DMSO-d₆.
- Acquisition Parameters:
 - Pulse Program: zg30
 - Relaxation Delay (D1): 30 s
 - Number of Scans: 32
- Data Processing and Quantification: The ^1H -NMR spectrum was processed with a line broadening of 0.3 Hz. The purity of **Atrazine-d5** was calculated by comparing the integral of a characteristic proton signal of **Atrazine-d5** (e.g., the isopropyl methine proton) with the integral of the vinyl proton signal of the maleic anhydride internal standard, taking into account the molecular weights and the number of protons for each signal.

Isotopic Enrichment and Distribution by LC-MS/MS

The isotopic enrichment and distribution of the deuterated label were determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides

information on the percentage of deuterium incorporation at the labeled positions.

- Instrumentation: Triple Quadrupole LC-MS/MS System
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: 10% to 90% B over 5 minutes
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Full Scan (to observe the isotopic cluster) and Selected Ion Monitoring (SIM) for d_0 to d_5 species.
 - Data Analysis: The relative intensities of the mass isotopologues (d_0 to d_5) were measured from the mass spectrum of the protonated molecule $[M+H]^+$. The isotopic enrichment is calculated as the percentage of the d_5 isotopologue relative to the sum of all detected isotopologues.

Residual Solvents by GC-FID Headspace

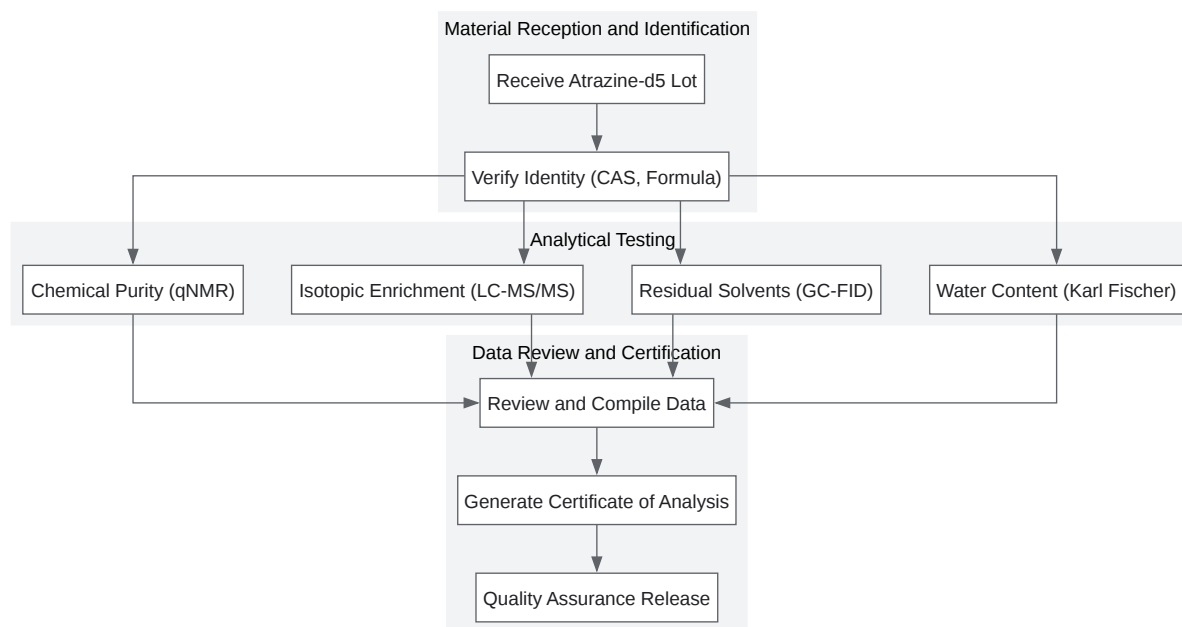
The presence of residual volatile organic solvents from the synthesis process was determined by Gas Chromatography with Flame Ionization Detection (GC-FID) using a static headspace autosampler.

- Instrumentation: GC-FID with Headspace Autosampler
- Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 μ m film thickness)

- Oven Program:
 - Initial Temperature: 40°C, hold for 5 minutes
 - Ramp: 10°C/min to 240°C, hold for 5 minutes
- Injector Temperature: 250°C
- Detector Temperature: 260°C
- Carrier Gas: Helium
- Headspace Parameters:
 - Vial Equilibration Temperature: 80°C
 - Vial Equilibration Time: 15 minutes
- Quantification: External standard calibration was used for the quantification of any detected solvents.

Mandatory Visualizations

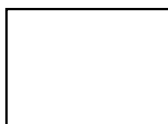
The following diagrams illustrate key aspects of the **Atrazine-d5** Certificate of Analysis workflow and the chemical structure.



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Caption: Workflow for the generation of an **Atrazine-d5** Certificate of Analysis.

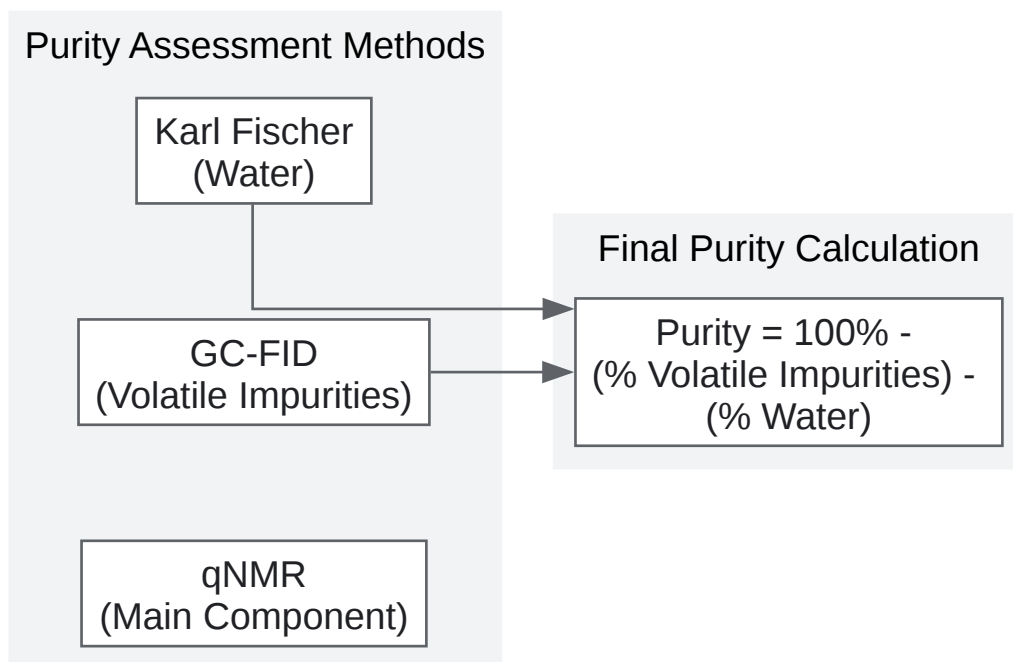
Atrazine-d5 Structure



Molecular Formula: C₈H₉D₅ClN₅

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Caption: Chemical structure and molecular formula of **Atrazine-d5**.



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Caption: Logical relationship of methods for determining final chemical purity.

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References

- 1. Atrazine-d5 | CAS 163165-75-1 | LGC Standards [lgcstandards.com]
- 2. 阿特拉津-d5 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
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